

Targeting Serine Synthesis for Cancer Therapy: A Technical Guide

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Compound of Interest

Compound Name: Phgdh-IN-5

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Introduction

The reprogramming of cellular metabolism is a well-established hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.^{[1][2]} Among the various metabolic pathways altered in cancer, the de novo serine synthesis pathway (SSP) has emerged as a critical node supporting tumorigenesis.^{[1][3]} While serine is a non-essential amino acid for normal cells, which can acquire it from dietary sources, many cancer cells become dependent on their own intracellular synthesis.^[3] This addiction provides a therapeutic window, making the SSP an attractive target for novel anti-cancer strategies. This guide provides a technical overview of the serine synthesis pathway, its role in cancer, strategies for its therapeutic inhibition, and key experimental methodologies for research and drug development professionals.

The Serine Synthesis Pathway (SSP)

De novo serine biosynthesis is a three-step enzymatic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce serine. This pathway is crucial for generating not only serine for protein synthesis but also precursors for a multitude of other essential biomolecules.

The three core enzymatic reactions are:

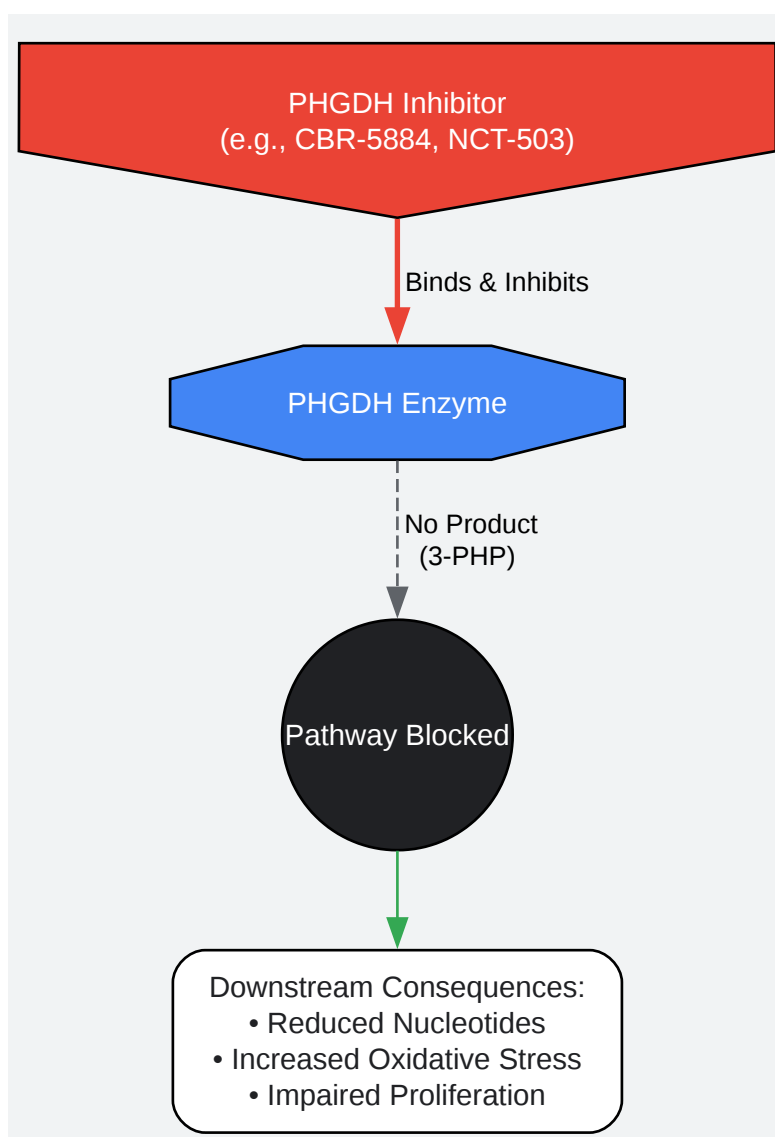
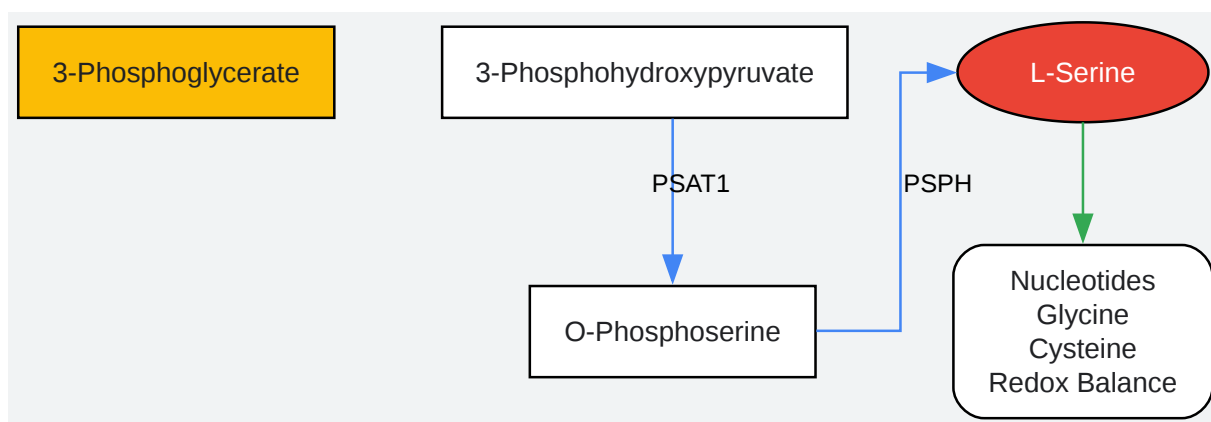
- **Oxidation:** 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the first and rate-limiting

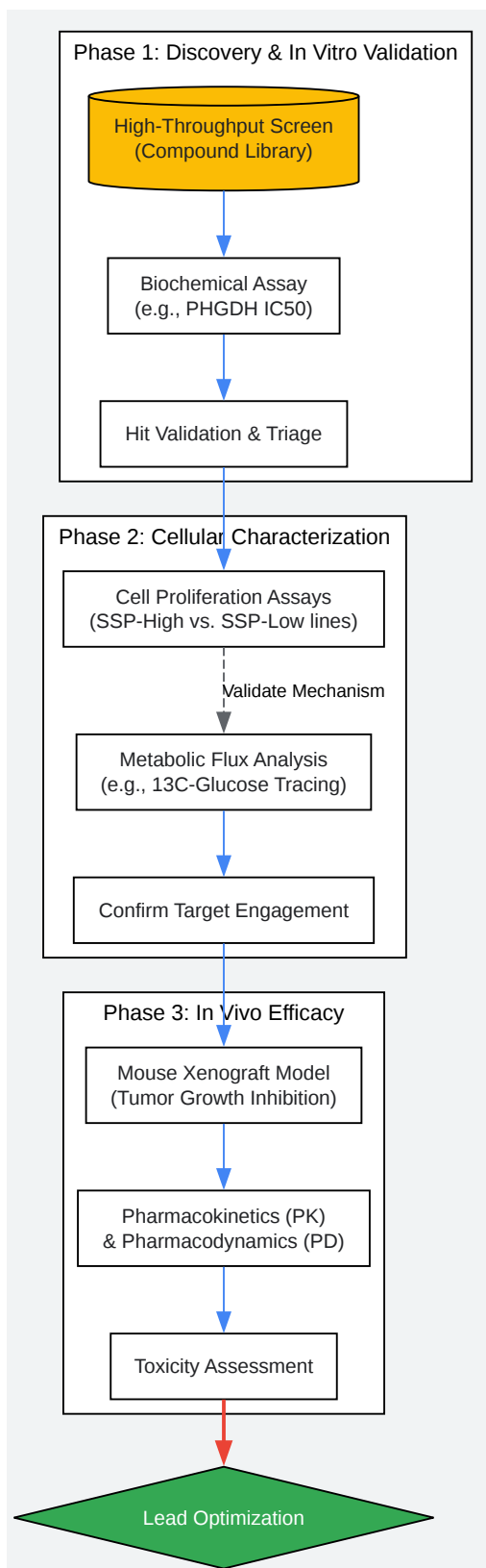
step of the pathway.

- **Transamination:** Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-PHP, producing O-phosphoserine (P-Ser) and α -ketoglutarate.
- **Hydrolysis:** Phosphoserine phosphatase (PSPH) dephosphorylates P-Ser to yield the final product, L-serine.

The synthesized serine serves as a central metabolic hub, contributing to:

- **Nucleotide Synthesis:** Serine is a primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.
- **Redox Homeostasis:** The pathway supports the production of NADPH and the synthesis of glutathione (GSH), a major cellular antioxidant, helping cancer cells mitigate oxidative stress.
- **Amino Acid and Lipid Synthesis:** Serine is a precursor for glycine and cysteine, as well as for lipids like sphingolipids and phosphatidylserine.





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